molecular formula C15H11F5N4OS B10928500 (2Z)-3-ethyl-2-{[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one

(2Z)-3-ethyl-2-{[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]imino}-1,3-thiazolidin-4-one

Cat. No.: B10928500
M. Wt: 390.3 g/mol
InChI Key: LOQWGWFEFLGQPH-UHFFFAOYSA-N
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Description

3-ETHYL-2-{[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE is a complex organic compound featuring a thiazolidine ring, a pyrazole moiety, and a pentafluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-2-{[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as triethylamine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-2-{[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentafluorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-ETHYL-2-{[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ETHYL-2-{[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-ETHYL-1-{[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE
  • **3-ETHYL-2-{[1-(2,3,4,5,6-TRIFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 3-ETHYL-2-{[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]IMINO}-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11F5N4OS

Molecular Weight

390.3 g/mol

IUPAC Name

3-ethyl-2-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11F5N4OS/c1-2-24-9(25)6-26-15(24)21-8-3-4-23(22-8)5-7-10(16)12(18)14(20)13(19)11(7)17/h3-4H,2,5-6H2,1H3

InChI Key

LOQWGWFEFLGQPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CSC1=NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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